2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide
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Description
This compound is a derivative of 2-aminopyrimidine . It’s part of a class of compounds that have been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The compound differs from others in its class by the substitutions of its amino group and of its phenyl ring .
Synthesis Analysis
The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . For example, the methylthio-pyrimidine hydroiodides were dissolved in CH2Cl2, and the resulting solution was cooled down to 0 °C and 3-chloroperoxybenzoic acid (77%) was added slowly with stirring and cooling .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Mechanism of Action
While the specific mechanism of action for this compound isn’t provided, it’s worth noting that 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria . Some of these compounds have shown good antitrypanosomal activity and excellent antiplasmodial activity .
Future Directions
Properties
IUPAC Name |
5-methyl-2-methylsulfonyl-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-12-11-20-19(29(2,27)28)23-15(12)18(26)24-16-17(25-9-5-6-10-25)22-14-8-4-3-7-13(14)21-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCJAUPGVFSGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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